molecular formula C10H5N3O3 B11824816 4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile

4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile

Cat. No.: B11824816
M. Wt: 215.16 g/mol
InChI Key: QHUWVFLGUJTSDV-UHFFFAOYSA-N
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Description

4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile is a synthetic cinnoline derivative of interest in medicinal chemistry and antibacterial research. This compound features a fused dioxolo ring system, a structural motif found in known antibacterial agents such as cinoxacin (1-ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid) . Cinoxacin is a synthetic antibacterial agent effective against Gram-negative pathogens and functions by inhibiting bacterial DNA-gyrase (topoisomerase II), an enzyme essential for DNA replication and transcription . The core cinnoline structure is a privileged scaffold in drug discovery, with compounds containing this heterocyclic system demonstrating substantial biological effects through diverse mechanisms, including enzyme inhibition . The specific functional groups on this carbonitrile analog make it a valuable chemical intermediate for the synthesis of novel compounds and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . Researchers can utilize this building block to explore its potential in creating hybrids with enhanced pharmacological properties. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-oxo-1H-[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O3/c11-3-7-10(14)5-1-8-9(16-4-15-8)2-6(5)12-13-7/h1-2H,4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUWVFLGUJTSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=NN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interfere with bacterial cell processes, leading to its antibacterial activity .

Comparison with Similar Compounds

1-Ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile

Structural Differences :

  • Substituents : Ethyl group at N1 vs. hydroxyl group at C4 in the target compound.
  • Oxidation State : 4-oxo group in the ethyl derivative vs. 4-hydroxy in the target.

Physical Properties :

  • Molecular Formula : C₁₂H₉N₃O₃ (vs. C₁₀H₅N₃O₃ for the target compound).
  • Melting Point : 265–266°C, suggesting strong intermolecular forces due to ethyl group packing .

Functional Implications :

  • The 4-oxo group may reduce hydrogen-bonding capacity compared to the hydroxyl group in the target compound.

Ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Core Structure :

  • Quinoline (benzene fused to pyridine) vs. cinnoline (two adjacent nitrogens in bicyclic system).

Substituent Effects :

  • Chlorine at C8 : Increases electrophilicity and steric hindrance.
  • Ethoxycarbonyl Group : Enhances electron-withdrawing effects, altering reactivity compared to the nitrile group in the target compound .

1,3-Thiazole-4-carbonitrile

Structural Contrast :

  • Monocyclic thiazole vs. bicyclic cinnoline-dioxolane system.

Functional Groups :

  • Nitrile Group : Present in both compounds, enabling dipole interactions.

Crystal Packing :

4-Thioxo-1,4-dihydroquinoline-3-carboxamide Derivatives

Key Modifications :

  • 4-Thioxo Group : Replaces 4-hydroxy/oxo, increasing polarizability and altering redox properties.
  • Carboxamide vs. Nitrile : Carboxamide participates in hydrogen bonding, unlike the nitrile group, which primarily accepts bonds .

Hydrastine (1,3-Dioxolo[4,5-g]isoquinoline Derivatives)

Core Structure :

  • Isoquinoline (benzene fused to pyridine at C3–C4) vs. cinnoline (N1–N2).

Substituents :

  • Methoxy groups and tetrahydroisoquinoline framework increase steric bulk and electron-donating effects compared to the target compound .

Indeno[1,2-b]pyridine-3-carbonitrile Derivatives

Structural Complexity :

  • Indenopyridine fused with benzodioxole creates a tricyclic system, enhancing rigidity.

Functional Groups :

    Biological Activity

    4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dioxolo derivatives, which are known for various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

    • IUPAC Name : this compound
    • Molecular Formula : C10H5N3O3
    • Molecular Weight : 215.165 g/mol

    The biological activity of this compound is primarily attributed to its interaction with key enzymes involved in nucleic acid metabolism, particularly DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell growth and replication, demonstrating potential as an antibacterial agent .

    Anticancer Activity

    Recent studies have evaluated the cytotoxic effects of various dioxolo derivatives on human cancer cell lines. For instance, a study synthesized several derivatives and tested them against breast cancer cell lines (MCF-7, T47D, MDA-MB-231) using the MTT assay. Among these compounds, some exhibited significant cytotoxicity and induced apoptosis in cancer cells .

    CompoundCell LineIC50 (µM)Mechanism
    4aMCF-715Apoptosis induction
    4bT47D10Apoptosis induction
    4cMDA-MB-23120Cell cycle arrest

    Antibacterial Activity

    In addition to its anticancer properties, this compound has shown promising antibacterial activity. Studies indicate that it inhibits the growth of various bacterial strains by targeting DNA replication processes .

    Case Studies

    • Cytotoxicity Assessment : In a study published in PubMed, five novel derivatives were synthesized and evaluated for their cytotoxic effects against three human breast cancer cell lines. The results indicated that certain derivatives had potent anticancer activity, particularly those with specific functional groups that enhanced their efficacy .
    • Antimicrobial Studies : Another investigation focused on the antibacterial properties of dioxolo derivatives. The study demonstrated that these compounds could effectively inhibit bacterial growth in vitro, suggesting their potential use in developing new antimicrobial agents .

    Preparation Methods

    Sc(OTf)₃-Mediated [4 + 2] Annulation

    The Sc(OTf)₃-catalyzed annulation of N-carbonyl aryldiazenes with cyclopentadiene represents a pivotal method for constructing bicyclic cinnoline systems. Although the target compound was not explicitly synthesized in the cited study, the protocol’s adaptability is evident in the production of ethyl cyclopenta[c]cinnoline-4-carboxylates (e.g., 3a–3g ) with yields ranging from 60% to 97%. Key steps include:

    • Precursor Activation : N-Carbonyl aryldiazenes react with Sc(OTf)₃ to form electrophilic intermediates.

    • Cycloaddition : Cyclopentadiene engages in a [4 + 2] annulation, forming the cinnoline core via endo- or exo-facial pathways.

    • Post-Functionalization : Subsequent modifications, such as transesterification or hydrogenolysis, enable diversification of substituents.

    For 4-Hydroxydioxolo[4,5-g]cinnoline-3-carbonitrile, this method could be adapted by substituting cyclopentadiene with a dioxole-containing diene and introducing nitrile groups at strategic positions.

    Functionalization of the Cinnoline Scaffold

    StepReagents/ConditionsOutcome
    14-Hydroxyacetophenone, dichloromethane, DIEA, acetyl chloride, 0°C → RTAcetylation of hydroxyl group (94% yield)
    2K₂CO₃, chloroform, acetyl chlorideFormation of dioxolo intermediate via nucleophilic substitution

    Nitrile Group Incorporation

    Nitrile installation often employs:

    • Cyanation Reactions : Treatment of halogenated precursors with CuCN or NaCN.

    • Sandmeyer Reaction : Diazotization followed by substitution with cyanide ions.

    For instance, bromine substituents in intermediates like 3b could be replaced by nitriles using Pd-catalyzed cross-coupling.

    Optimization of Reaction Conditions

    Catalytic System Tuning

    Sc(OTf)₃ demonstrated superior performance in annulation reactions compared to Lewis acids like BF₃·OEt₂, with yields improving by 20–30%. Key parameters include:

    • Solvent : Chloroform or dichloromethane optimal for solubility and reactivity.

    • Temperature : Room temperature sufficient for most substrates, minimizing side reactions.

    • Stoichiometry : 1.5 equiv. of cyclopentadiene and Sc(OTf)₃ required for complete conversion.

    Substrate Scope Limitations

    Electron-deficient aryldiazenes (e.g., 2b–2g ) exhibited longer reaction times (1.5–6 h) versus electron-rich analogs (1 h). Steric hindrance from substituents like trifluoromethyl (3g ) reduced yields to 61–63%, suggesting that the dioxolo group’s bulk may necessitate prolonged reaction times.

    Structural Characterization and Validation

    Spectroscopic Confirmation

    Synthetic intermediates are validated via:

    • ¹H NMR : Aromatic protons in 3a resonate at δ 7.07–6.79 ppm, while olefinic protons appear at δ 5.74–5.77 ppm.

    • IR Spectroscopy : Carbonyl stretches (1694 cm⁻¹) and nitrile absorptions (~2200 cm⁻¹) confirm functional groups.

    Challenges and Mitigation Strategies

    Nitrile Stability Under Acidic Conditions

    The Sc(OTf)₃-mediated reaction’s acidic environment may hydrolyze nitriles to amides or carboxylic acids. Mitigation approaches include:

    • Low-Temperature Reactions : Conducting steps at 0–5°C to suppress hydrolysis.

    • Protecting Groups : Temporarily masking nitriles as trityl or silyl derivatives.

    Regioselectivity in Dioxolo Formation

    Competing ortho/para cyclization can yield regioisomers. Computational modeling (DFT) predicts that electron-donating groups favor para-dioxolo formation, guiding precursor design.

    Q & A

    Q. Table 1: Key Characterization Data

    TechniqueDiagnostic FeaturesReference
    ¹H NMR (DMSO-d₆)Aromatic protons: δ 7.2–8.3 (m, 3H)
    ¹³C NMRC=O (δ 165 ppm), CN (δ 118 ppm)
    HRMS[M+H]⁺ m/z calc. 283.0621, found 283.0618

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling in NMR or ambiguous MS fragments)?

    • Methodological Answer : Discrepancies may arise from tautomerism or impurities. Strategies include:
    • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
    • 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign quaternary carbons to confirm regiochemistry .
    • Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate proposed structures .

    Q. What strategies improve yield and regioselectivity in multi-step syntheses of this compound?

    • Methodological Answer :
    • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency in dioxolo ring formation .
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in condensation steps, reducing side reactions.
    • Microwave-Assisted Synthesis : Accelerates reaction times (e.g., 30 minutes vs. 12 hours) while maintaining regioselectivity .

    Q. What is the role of the carbonitrile group in modulating electronic properties or biological activity?

    • Methodological Answer : The electron-withdrawing CN group stabilizes the cinnoline ring via conjugation, enhancing electrophilic reactivity at the 4-hydroxy position. This moiety also influences intermolecular interactions (e.g., hydrogen bonding with biological targets). Comparative studies with carboxylate analogs (e.g., cinoxacin derivatives) show altered binding affinities in enzyme inhibition assays, suggesting the CN group’s role in target specificity .

    Data Contradiction Analysis

    Q. How to address conflicting reports on the compound’s stability under acidic conditions?

    • Methodological Answer : Stability discrepancies may stem from substituent effects (e.g., electron-donating vs. withdrawing groups). Experimental validation steps:
    • pH-Dependent Degradation Studies : Monitor decomposition via HPLC at pH 2–7. Hydrolysis of the dioxolo ring is pH-sensitive, with faster degradation observed below pH 8.
    • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying storage conditions .

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